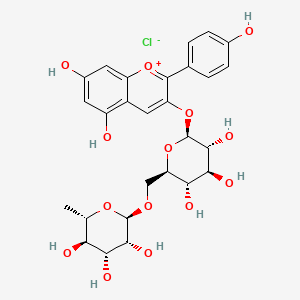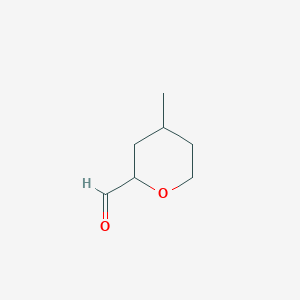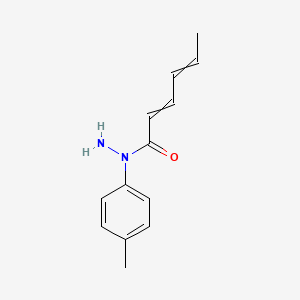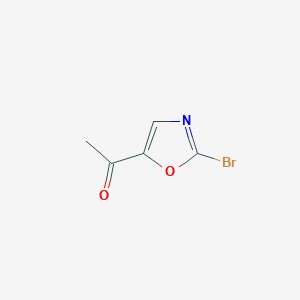
(1-Nitronaphthalen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitronaphthalen-2-yl)methanamine: is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by a naphthalene ring substituted with a nitro group at the 1-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitronaphthalen-2-yl)methanamine typically involves nitration and amination reactions. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by a substitution reaction to introduce the methanamine group at the 2-position . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents for the subsequent amination step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (1-Nitronaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or other amines.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: (1-Nitronaphthalen-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of nitro and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structure allows for modifications that can lead to the discovery of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-Nitronaphthalen-2-yl)methanamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, influencing the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates, while the amine group can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
1-Nitronaphthalene: Lacks the methanamine group, making it less versatile in chemical reactions.
2-Nitronaphthalene: Similar structure but with the nitro group at a different position, affecting its reactivity.
Naphthalene-2-amine: Lacks the nitro group, which changes its chemical properties and applications.
Uniqueness: (1-Nitronaphthalen-2-yl)methanamine is unique due to the presence of both nitro and methanamine groups on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(1-nitronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10N2O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H,7,12H2 |
InChI Key |
VTDNIIGIAKXLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)



![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)

![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)


![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)
